molecular formula C12H16ClNO B1444020 1-(2-Chloro-4-cyclopropylmethoxy-phenyl)-ethylamine CAS No. 1339184-46-1

1-(2-Chloro-4-cyclopropylmethoxy-phenyl)-ethylamine

Cat. No.: B1444020
CAS No.: 1339184-46-1
M. Wt: 225.71 g/mol
InChI Key: ORLCNDJAANVFRY-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-cyclopropylmethoxy-phenyl)-ethylamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylmethoxy group, and an ethylamine side chain

Properties

IUPAC Name

1-[2-chloro-4-(cyclopropylmethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(14)11-5-4-10(6-12(11)13)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLCNDJAANVFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OCC2CC2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-cyclopropylmethoxy-phenyl)-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-cyclopropylmethoxybenzene and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-cyclopropylmethoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the chloro group.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as hydroxide ions or amines are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.

Scientific Research Applications

1-(2-Chloro-4-cyclopropylmethoxy-phenyl)-ethylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-cyclopropylmethoxy-phenyl)-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Chloro-4-methoxyphenyl)-ethylamine: Similar structure but lacks the cyclopropyl group.

    1-(2-Chloro-4-cyclopropylphenyl)-ethylamine: Similar structure but lacks the methoxy group.

Uniqueness: 1-(2-Chloro-4-cyclopropylmethoxy-phenyl)-ethylamine is unique due to the presence of both the cyclopropylmethoxy group and the ethylamine side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(2-Chloro-4-cyclopropylmethoxy-phenyl)-ethylamine is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that may influence various biological pathways, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClN1O1
  • Molecular Weight : Approximately 227.72 g/mol
  • Structural Characteristics :
    • Contains a chloro group which may enhance lipophilicity.
    • The cyclopropylmethoxy group can contribute to unique steric and electronic properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, potentially modulating their activity. The presence of the chloro and cyclopropyl groups may enhance binding affinity, allowing the compound to effectively penetrate cellular membranes and interact with hydrophobic pockets in proteins .

Neurotransmitter Modulation

Similar compounds have been shown to influence neurotransmitter systems, particularly serotonin receptors. Studies suggest that this compound may have applications in treating mood disorders by modulating serotonin levels .

Antioxidant Activity

Compounds with similar structures often exhibit antioxidant properties. Preliminary studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems .

Antimicrobial Properties

Initial investigations into the antimicrobial activity of derivatives related to this compound indicate effectiveness against various pathogens. This activity may stem from the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes .

Neuroprotective Effects

There is evidence suggesting that this compound may exert neuroprotective effects, which could be particularly relevant in conditions characterized by oxidative stress or neuroinflammation .

Research Findings and Case Studies

A summary of findings from various studies on this compound is presented in the following table:

StudyFindings
Antimicrobial Activity StudySignificant inhibition against Gram-positive bacteria was observed.
Neurotransmitter Interaction StudyThe compound modulates serotonin receptors, indicating potential applications in treating mood disorders.
Antioxidant Efficacy AssessmentEffectively reduced oxidative stress markers in vitro, suggesting therapeutic potential against oxidative damage.

Applications in Scientific Research

The compound's unique properties make it a valuable candidate for various applications:

  • Organic Synthesis : It serves as a building block for more complex molecules due to its reactive amine groups.
  • Pharmaceutical Development : Investigated as a potential active ingredient or intermediate in drug formulation.
  • Material Science : Explored for its unique chemical properties in producing specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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